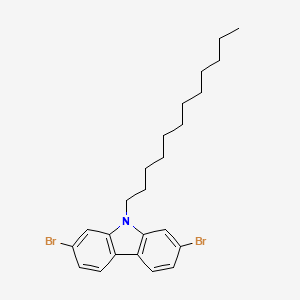

2,7-Dibromo-9-dodecylcarbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-dodecylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJGUMLGJPJNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544436-47-7 | |

| Record name | 2,7-Dibromo-9-dodecylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 2,7-Dibromo-9-dodecylcarbazole

An In-Depth Technical Guide to the Synthesis and Characterization of 2,7-Dibromo-9-dodecylcarbazole

This compound is a crucial building block in the field of materials science, particularly for the development of electroactive organic materials. Its carbazole core provides a rigid, electron-rich aromatic system that facilitates charge transport, making it an excellent candidate for components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] The strategic placement of bromine atoms at the 2 and 7 positions allows for further functionalization through various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the synthesis of well-defined conjugated polymers with tailored electronic and photophysical properties.

The addition of a long dodecyl alkyl chain at the 9-position of the carbazole nitrogen is a critical design choice. This non-polar chain significantly enhances the molecule's solubility in common organic solvents, which is paramount for solution-based processing and fabrication of thin-film electronic devices.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers and scientists.

Part 1: Synthesis Methodology

The synthesis of this compound is efficiently achieved through a robust two-step process. The first step involves the N-alkylation of the carbazole starting material, followed by a selective electrophilic bromination at the 2 and 7 positions of the electron-rich carbazole core.

Caption: Two-step synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of 9-dodecylcarbazole (Intermediate)

This procedure outlines the N-alkylation of carbazole. The use of a strong base deprotonates the nitrogen of the carbazole, forming a nucleophilic carbazolide anion that subsequently attacks the electrophilic 1-bromododecane.

Materials and Reagents:

-

Carbazole

-

1-Bromododecane

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole and potassium hydroxide in N,N-dimethylformamide (DMF).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. This allows for the formation of the potassium carbazolide salt.

-

Alkylation: Add 1-bromododecane to the mixture dropwise.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from hot ethanol to yield 9-dodecylcarbazole as a white solid.

Experimental Protocol 2: Synthesis of this compound (Final Product)

This step involves the selective bromination of the synthesized 9-dodecylcarbazole. N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) as it is a solid, easier to handle, and provides a low concentration of Br₂ in situ, which enhances selectivity and minimizes over-bromination side products. The electron-donating nature of the nitrogen atom activates the carbazole ring, directing the electrophilic substitution to the 2 and 7 positions.

Materials and Reagents:

-

9-dodecylcarbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Methanol (for washing/recrystallization)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve the 9-dodecylcarbazole in DMF.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Precipitation: Pour the reaction mixture into a beaker containing cold deionized water or methanol. The product will precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with deionized water and then with cold methanol to remove unreacted NBS and succinimide by-product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as a white to pale yellow powder.[3]

Part 2: Physicochemical Characterization

Rigorous characterization is essential to confirm the chemical structure, identity, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: Standard workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of the target molecule.

-

¹H NMR: The proton NMR spectrum provides distinct signals for both the aromatic protons of the carbazole core and the aliphatic protons of the dodecyl chain. The integration and splitting patterns are key to confirming the structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H1, H8) | ~ 8.0 - 8.1 | Doublet (d) | 2H |

| Aromatic (H3, H6) | ~ 7.4 - 7.5 | Doublet of Doublets (dd) | 2H |

| Aromatic (H4, H5) | ~ 7.3 - 7.4 | Singlet or narrow Doublet | 2H |

| N-CH₂ (Aliphatic) | ~ 4.2 - 4.3 | Triplet (t) | 2H |

| -(CH₂)₁₀- (Aliphatic) | ~ 1.2 - 1.4 | Multiplet (m) / Broad | 20H |

| Terminal CH₃ (Aliphatic) | ~ 0.8 - 0.9 | Triplet (t) | 3H |

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon environments in the molecule, further confirming the successful synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.[4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Carbazole) | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₂₄H₃₁Br₂N), the expected monoisotopic mass is approximately 491.08 g/mol . A key feature to observe is the isotopic pattern of the molecular ion peak (M⁺) caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic triplet of peaks for the molecular ion:

-

M⁺: Contains two ⁷⁹Br atoms.

-

(M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

(M+4)⁺: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

Physical Properties

-

Appearance: White to pale yellow crystalline powder.

-

Purity: Typically >98.0% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Molecular Formula: C₂₄H₃₁Br₂N.[5]

-

Molecular Weight: 493.33 g/mol .[5]

Conclusion

The two-step synthesis involving N-alkylation followed by electrophilic bromination provides an efficient and reliable route to high-purity this compound. The causality behind the experimental choices—such as the use of a strong base for deprotonation and a selective brominating agent like NBS—ensures high yields and minimizes side reactions. The comprehensive characterization protocol, integrating NMR, FTIR, and MS, forms a self-validating system that confirms the structural integrity and purity of the final product. This technical guide provides researchers with the foundational knowledge and practical methodology to confidently synthesize and validate this key building block for advanced organic electronic materials.

References

- Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. (2012). Elsevier B.V.

- 2,7-Dibromo-9-octyl-9H-carbazole. (2008). Acta Crystallographica Section E: Structure Reports Online.

- This compound. Tokyo Chemical Industry Co., Ltd.

- This compound. GlpBio.

- This compound, 200MG - D4661-200MG. From Beakers to Microscopes.

- This compound. Autech Industry Co.,Limited.

- FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids. (2019). Frontiers in Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experimtsupplyshop.com [experimtsupplyshop.com]

- 4. Frontiers | FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids [frontiersin.org]

- 5. labsolu.ca [labsolu.ca]

Introduction: The Architectural Significance of 2,7-Dibromo-9-dodecylcarbazole

An In-Depth Technical Guide to the Physicochemical Properties of 2,7-Dibromo-9-dodecylcarbazole

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, a pivotal building block in the field of organic electronics. Designed for researchers, materials scientists, and professionals in drug development, this document delves into the synthesis, thermal stability, solubility, and the critical optical and electrochemical characteristics that define its utility. Through a synthesis of established data and field-proven insights, this guide explains the causality behind experimental choices and provides detailed, self-validating protocols for characterization. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to ensure clarity and practical applicability.

This compound is a key organic semiconductor intermediate, strategically designed for the synthesis of high-performance conjugated polymers and small molecules.[1][2] Its molecular architecture is a testament to functional design, comprising three critical components:

-

The Carbazole Core: A rigid, electron-rich aromatic system renowned for its excellent hole-transporting capabilities and high thermal stability.[3][4] This forms the electronic backbone of the molecule.

-

Bromine Substituents (C2, C7 positions): These halogen atoms are not merely passive additions; they serve as highly reactive sites for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[5][6] This enables the facile construction of extended π-conjugated polymer chains, which is fundamental to creating materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][6]

-

The N-dodecyl Chain: A long aliphatic chain attached to the nitrogen atom of the carbazole ring. Its primary role is pragmatic yet essential: it imparts excellent solubility in common organic solvents.[7][8] This property is crucial for the cost-effective, large-area fabrication of electronic devices via solution-processing techniques like spin-coating or inkjet printing.[6][9]

This guide offers an in-depth analysis of the properties that arise from this unique molecular structure, providing both the data and the methodology required for its effective utilization in advanced materials research.

Molecular Structure and Synthesis

The precise arrangement of atoms in this compound dictates its chemical behavior and physical properties.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a common laboratory-scale synthesis. [10] Part A: Synthesis of 2,7-Dibromo-9H-carbazole

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add 9H-carbazole (1 equivalent) and dissolve in anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing 500 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with deionized water, and then with cold methanol to remove unreacted starting material and byproducts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/toluene) to yield pure 2,7-Dibromo-9H-carbazole as a white or off-white solid. [11] Part B: N-Alkylation to form this compound

-

Setup: In a 250 mL round-bottom flask, suspend 2,7-Dibromo-9H-carbazole (1 equivalent) and powdered potassium hydroxide (KOH) (3 equivalents) in toluene.

-

Reagent Addition: Add 1-bromododecane (1.2 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 8-12 hours. Monitor the reaction by TLC until the starting carbazole is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove excess KOH and salts. Wash the filter cake with toluene.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil/solid by column chromatography on silica gel, typically using a hexane/dichloromethane gradient as the eluent. [12]6. Final Product: Combine the pure fractions and remove the solvent to yield this compound as a white to pale yellow solid. [13]Confirm identity and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry. [10]

Core Physicochemical Data

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 544436-47-7 | [13][14] |

| Molecular Formula | C₂₄H₃₁Br₂N | [13] |

| Molecular Weight | 493.33 g/mol | [13] |

| Appearance | White to very pale yellow solid/powder | [13] |

| Purity | Typically >98.0% (GC) | [13][14] |

| Solubility | Soluble in common organic solvents like THF, chloroform, acetone. | [9][11] |

| Melting Point | Not widely reported, but expected to be significantly lower than the 225-230 °C of the parent 2,7-Dibromo-9H-carbazole due to the alkyl chain. | [2][15] |

Thermal Stability Analysis

The performance and operational lifetime of organic electronic devices are intrinsically linked to the thermal stability of their constituent materials. High decomposition temperatures are necessary to withstand fabrication processes and prevent degradation during operation.

Causality: The rigid carbazole core provides a high degree of intrinsic thermal stability. The primary mode of thermal decomposition is typically related to the cleavage of the N-alkyl chain at elevated temperatures.

Characterization Techniques: TGA & DSC

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Experimental Protocol: TGA/DSC

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic (for TGA) or aluminum (for DSC) pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument furnace.

-

TGA Method: Heat the sample from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a continuous nitrogen atmosphere (flow rate of 50 mL/min). Record the mass loss versus temperature.

-

DSC Method: Perform a heat-cool-heat cycle. Heat the sample from room temperature to a temperature above its expected melting point at 10 °C/min, cool it rapidly to a low temperature (e.g., -50 °C), and then heat it again at 10 °C/min. The second heating scan is used to determine the Tg and Tm, eliminating the sample's prior thermal history.

-

Data Analysis: Analyze the resulting thermograms to determine Td, Tg, and Tm.

Optical Properties: Absorption and Emission

The interaction of the molecule with light is fundamental to its function in optoelectronic devices. UV-Visible spectroscopy reveals the energies required to excite the molecule's electrons, while photoluminescence spectroscopy shows the energy and color of light emitted upon relaxation.

Causality: The absorption properties are dominated by π-π* electronic transitions within the conjugated carbazole system. [16]The emission (fluorescence) occurs from the lowest singlet excited state (S₁) back to the ground state (S₀) and is characteristic of the carbazole chromophore.

| Property | Typical Wavelength (nm) | Solvent |

| Absorption Maxima (λ_abs) | ~295, 330, 345 | Tetrahydrofuran (THF) |

| Emission Maximum (λ_em) | ~360 - 380 | Tetrahydrofuran (THF) |

Note: These are representative values for N-alkylated 2,7-disubstituted carbazoles. Actual values may vary slightly. [9][17]

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁵ M) in a spectroscopic grade solvent (e.g., THF) to prevent aggregation effects. [17]2. UV-Vis Measurement:

-

Use a dual-beam spectrophotometer. [17] * Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

-

Photoluminescence (PL) Measurement:

-

Use a fluorometer equipped with a xenon arc lamp source. [17] * Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., 345 nm).

-

Scan the emission monochromator over a range red-shifted from the excitation wavelength (e.g., 350-600 nm) to record the emission spectrum.

-

-

Data Analysis: Determine the wavelengths of maximum absorption and emission from the spectra. The optical band gap can be estimated from the onset of the absorption edge.

Photophysical Process Visualization

Caption: Simplified Jablonski diagram for absorption and fluorescence.

Electrochemical Properties: Frontier Molecular Orbitals

The electrochemical properties dictate how easily a material can accept or donate electrons. These are quantified by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [18] Causality:

-

HOMO Level: Corresponds to the energy required to remove an electron (oxidation). For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core. [19]A higher HOMO level (less negative value) indicates easier oxidation, which is desirable for hole-transport materials.

-

LUMO Level: Corresponds to the energy released when an electron is added (reduction).

-

Electrochemical Band Gap (E_g): The difference between the LUMO and HOMO levels (E_g = E_LUMO - E_HOMO). This gap determines the energy of light the material can absorb and emit and its intrinsic conductivity. [20][21] These parameters are crucial for ensuring efficient charge injection from electrodes and proper energy level alignment with other layers in a multilayer device. [18]

Property Representative Value (eV) HOMO Level ~ -5.5 to -5.8 eV LUMO Level ~ -2.0 to -2.4 eV | Electrochemical Band Gap | ~ 3.1 to 3.5 eV |

Note: Values are estimated based on cyclic voltammetry data for similar poly(2,7-carbazole) precursors. [22][23]

Characterization Technique: Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the current response of a material to a linearly cycled potential sweep. [24]It allows for the determination of oxidation and reduction potentials. [18]

Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve a small amount of this compound (approx. 1 mM) in the electrolyte solution.

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. [24]4. Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement:

-

Polish the working electrode before each measurement.

-

Immerse the electrodes in the solution under the inert atmosphere.

-

Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, then reverse the scan.

-

Record the resulting voltammogram (current vs. potential) at a specific scan rate (e.g., 100 mV/s).

-

-

Calibration: After the measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record another voltammogram.

-

Data Analysis:

-

Determine the onset potential of the first oxidation peak (E_ox^onset) relative to the Fc/Fc⁺ couple.

-

Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 5.1] .

-

Estimate the LUMO energy level using the HOMO level and the optical band gap (E_g^opt) from UV-Vis data: LUMO (eV) = HOMO + E_g^opt .

-

Conclusion and Applications Outlook

The physicochemical properties of this compound—excellent solubility, high thermal stability, and well-positioned frontier energy levels—make it an exceptionally versatile and valuable precursor for a new generation of organic electronic materials. [7][23][25]Its robust carbazole core ensures stable charge transport, while the strategically placed bromine atoms provide a gateway to a vast library of conjugated polymers through established synthetic chemistry. [5][6]These characteristics are directly responsible for its widespread use in the synthesis of materials for:

-

Organic Light-Emitting Diodes (OLEDs): As a monomer for hole-transporting polymers and host materials for phosphorescent emitters. [3][26][27]* Organic Photovoltaics (OPVs): In the creation of donor polymers for bulk heterojunction solar cells. [1][2][8]* Organic Field-Effect Transistors (OFETs): For synthesizing the active semiconductor layer. [2] A thorough understanding of the properties detailed in this guide is essential for the rational design and optimization of materials that will continue to drive innovation in flexible displays, renewable energy, and next-generation electronics.

References

- Vertex AI Search. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole.

- MDPI. (n.d.). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method.

- ResearchGate. (n.d.). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers.

- ResearchGate. (n.d.). Ultraviolet-visible and photoluminescence spectra of the novel carbazole-type host materials.

- Guidechem. (n.d.). 2,7-DIBROMO-9H-CARBAZOLE 136630-39-2 wiki.

- ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative.

- ScienceDirect. (2012). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials.

- ThaiJo. (2018). Simple Synthesis and Analysis of 3,6 and this compound by Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS).

- NIH. (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole - PMC.

- ChemicalBook. (n.d.). 2,7-Dibromocarbazole synthesis.

- Lumora Chemicals. (n.d.). This compound.

- Beakers to Microscopes. (n.d.). This compound, 200MG - D4661-200MG.

- Sigma-Aldrich. (n.d.). 2,7-Dibromo-9H-carbazole 136630-39-2.

- PubMed Central. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.

- IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution-deconvolution Transforms.

- ResearchGate. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.

- Ossila. (n.d.). 2,7-Dibromocarbazole, 2,7-Dibromo-9H-carbazole | 136630-39-2.

- ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile.

- Benchchem. (n.d.). Electrochemical Profile of 2,7-Dibromo-9,9-didecyl-9H-fluorene: A Technical Overview.

- IJRAR. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.

- ChemicalBook. (n.d.). 2,7-Dibromocarbazole CAS#: 136630-39-2.

- ResearchGate. (n.d.). Molecular orbital surfaces of the HOMO and LUMO energy levels.

- ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies.

- ResearchGate. (n.d.). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method (PDF).

- Labsolu. (n.d.). This compound.

- Tokyo Chemical Industry. (n.d.). This compound 544436-47-7.

- ACS Publications. (n.d.). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers.

- Vertex AI Search. (n.d.). Exploring 2,7-Dibromo-9,9-Spiro-Bifluorene: A Key OLED Intermediate.

- Vertex AI Search. (n.d.). The Role of Dibromo Fluorene in Modern OLED Manufacturing.

- ResearchGate. (n.d.). Molecular orbitals and energy levels of 7-9.

- ResearchGate. (n.d.). Relative energies of important molecular orbitals in compounds 1-7.

- Chem-Impex. (n.d.). 2,7-Dibromo-9-(9-heptadecyl)carbazole.

- ResearchGate. (2020). Analysis of Drug-Drug Interactions with Cyclic Voltammetry: An Overview of Relevant Theoretical Models and Recent Experimental Achievements (PDF).

- ResearchGate. (n.d.). Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues.

- ResearchGate. (n.d.). Dos and Don'ts in Determination of Electrochemical Kinetic Parameters of Reversible and Irreversible Redox couples using Cyclic Voltammetry (PDF).

- Google Patents. (n.d.). US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,7-Dibromocarbazole CAS#: 136630-39-2 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 11. guidechem.com [guidechem.com]

- 12. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 13. experimtsupplyshop.com [experimtsupplyshop.com]

- 14. lumorachemicals.com [lumorachemicals.com]

- 15. 2,7-Dibromo-9H-carbazole 136630-39-2 [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. irjweb.com [irjweb.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. lib.ysu.am [lib.ysu.am]

- 24. iieta.org [iieta.org]

- 25. researchgate.net [researchgate.net]

- 26. innospk.com [innospk.com]

- 27. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]

2,7-Dibromo-9-dodecylcarbazole CAS number 544436-47-7

An In-Depth Technical Guide to 2,7-Dibromo-9-dodecylcarbazole (CAS: 544436-47-7): A Cornerstone Monomer for Organic Electronics

Introduction: Beyond the CAS Number

To the materials scientist, this compound is more than a catalog chemical; it is a molecular scaffold of immense potential, engineered to bridge the gap between theoretical molecular design and high-performance organic electronic devices. Its structure is a deliberate convergence of three key features: the electron-rich, photophysically active carbazole core; the strategically placed bromine atoms at the 2 and 7 positions, which enable linear and highly effective π-conjugated polymer chains[1]; and the N-dodecyl chain, a solubilizing group essential for the solution-based processing that underpins cost-effective device fabrication[1][2].

This guide provides a senior application scientist's perspective on this critical building block. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the validated protocols that enable its successful use in research and development for technologies such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[2][3][4]

Molecular Identity and Physicochemical Properties

The first step in leveraging any material is a comprehensive understanding of its fundamental properties. This compound is a solid, typically appearing as a white to pale yellow crystalline powder, whose identity is confirmed by a confluence of structural and physical data.[5][6]

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 544436-47-7 | [5][6][7] |

| Molecular Formula | C₂₄H₃₁Br₂N | [5][6] |

| Molecular Weight | 493.33 g/mol | [5][6] |

| Appearance | White to pale yellow solid/powder | [5][6] |

| Purity | Typically >98.0% (by GC) | [5][6] |

| Physical State | Solid at 20 °C | [5] |

| Storage | Room temperature, in a cool, dark place (<15°C recommended) |[5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established two-stage process. The quality of the final monomer is critically dependent on the successful execution of both the initial ring formation and the subsequent N-alkylation, followed by rigorous purification.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: N-Alkylation of 2,7-Dibromo-9H-carbazole

This protocol details the crucial second stage of the synthesis, starting from the commercially available or previously synthesized 2,7-Dibromo-9H-carbazole.

Rationale: The reaction mechanism involves the deprotonation of the carbazole nitrogen by a strong base, forming a nucleophilic carbazolide anion. This anion then undergoes an Sₙ2 reaction with 1-bromododecane. The choice of a polar aprotic solvent like DMF or DMSO is critical as it solvates the cation of the base, leaving the anion highly reactive, thus accelerating the reaction rate.

Materials:

-

2,7-Dibromo-9H-carbazole (1.0 eq)

-

1-Bromododecane (1.2-1.5 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, Dichloromethane (DCM), Hexane, Ethyl Acetate (for workup and chromatography)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,7-Dibromo-9H-carbazole (1.0 eq) and anhydrous DMF.

-

Basification: Stir the mixture under a nitrogen atmosphere and cool to 0 °C in an ice bath. Add powdered KOH (or portion-wise NaH) (2.0-3.0 eq) slowly. The formation of the carbazolide anion is often indicated by a color change.

-

Alkylation: Allow the mixture to stir at 0 °C for 30-60 minutes. Subsequently, add 1-bromododecane (1.2-1.5 eq) dropwise via syringe.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated (e.g., to 60-80 °C) to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should have a higher Rƒ value than the starting carbazole.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water. This will precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like toluene or DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Rationale: Purification is essential to remove unreacted starting materials and byproducts, as impurities can act as charge traps or quenching sites in electronic devices, severely degrading performance.

-

Column Chromatography:

-

Prepare a silica gel column using a slurry method with hexane.

-

Dissolve the crude product in a minimal amount of DCM or toluene and load it onto the column.

-

Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 2-5% ethyl acetate). The non-polar product will elute before any remaining polar starting material.

-

Collect fractions and analyze by TLC to isolate the pure product.

-

-

Recrystallization:

-

Combine the pure fractions and remove the solvent.

-

Dissolve the resulting solid in a minimal amount of a hot solvent, such as hexanes or ethanol.[1]

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Organic Electronics: From Monomer to Device

The value of this compound lies in its function as a monomer for creating π-conjugated polymers, which form the active layer in many organic electronic devices. Its two bromine atoms are perfect handles for cross-coupling reactions.

Workflow: Polymer Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, ideal for polymerizing aryl halides with aryl boronic acids or esters. This protocol outlines the synthesis of a model donor-acceptor copolymer, analogous to the high-performance polymer PCDTBT, by reacting our monomer with a benzothiadiazole-based comonomer.[2][8]

Caption: Schematic of Suzuki polymerization using the target monomer.

Application Case Study: Organic Solar Cell Fabrication

The synthesized polymer can be used as the electron donor material in a bulk heterojunction (BHJ) organic solar cell. In a BHJ device, the polymer is blended with an electron acceptor material (like a fullerene derivative, e.g., PCBM) to create a nanoscale interpenetrating network that facilitates charge separation and transport.[8][9]

Caption: Architecture of a typical organic photovoltaic device.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. While specific toxicology data is limited, information from related compounds provides a basis for safe practices.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]

-

Engineering Controls: Handle the solid powder and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Hazard Statements: Based on similar carbazole and dibromo-aromatic compounds, it should be treated as a substance that may cause skin irritation (H315) and serious eye irritation (H319).[5][12]

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, away from oxidizing agents.[5][10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter the environment.[10][12]

Conclusion

This compound is a testament to the power of molecular engineering. Its design thoughtfully balances the electronic requirements of a high-performance semiconductor with the practical need for solubility and processability. As a key building block for a generation of advanced conjugated polymers, it has been instrumental in pushing the efficiency and stability of organic solar cells and OLEDs. A thorough understanding of its synthesis, purification, and handling is paramount for any researcher aiming to innovate in the field of organic electronics.

References

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]

-

N/A. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Materials Today Proceedings. [Link]

- CN102875447A - Method for preparing 2,7-dibromocarbazole.

-

N/A. (2012). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. N/A. [Link]

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed. [Link]

-

This compound, 200MG. From Beakers to Microscopes. [Link]

-

N/A. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. [Link]

-

N/A. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules. [Link]

-

N/A. (2009). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. ResearchGate. [Link]

-

N/A. (2023). Molecular study and analysis of organic compounds for high-performance solar cell applications. E3S Web of Conferences. [Link]

-

¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene. ResearchGate. [Link]

-

2,7-Dibromo-9-(9-heptadecyl)carbazole 98.0+%, TCI America™. Fisher Scientific. [Link]

-

Duan, X. M., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]

-

Romu, A., et al. (2019). UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovine and Human Serum Albumins with Novel Anticancer Drug Candidates. Sci Forschen. [Link]

-

N/A. (2020). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. ResearchGate. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology. [Link]

-

Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. ResearchGate. [Link]

-

2,7-Dibromo-9H-fluorene - ¹H NMR. SpectraBase. [Link]

Sources

- 1. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 544436-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. experimtsupplyshop.com [experimtsupplyshop.com]

- 7. lumorachemicals.com [lumorachemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. fishersci.com [fishersci.com]

- 11. macrocyclics.com [macrocyclics.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2,7-Dibromo-9-dodecylcarbazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,7-Dibromo-9-dodecylcarbazole, a key building block in the development of advanced organic electronic materials. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in solution for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Introduction to this compound

This compound is a halogenated aromatic heterocyclic compound with the molecular formula C24H31Br2N and a molecular weight of 493.33 g/mol . Its structure is characterized by a rigid, planar carbazole core, substituted with two bromine atoms at the 2 and 7 positions, and a long dodecyl alkyl chain at the 9 position. This unique combination of a photo- and electro-active carbazole core with a solubilizing alkyl chain makes it a highly valuable precursor for the synthesis of semiconducting polymers and small molecules. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the construction of larger conjugated systems.

The solubility of this compound is a critical parameter that dictates its processability, purification, and performance in thin-film fabrication for electronic devices. Understanding and controlling its solubility is paramount for achieving optimal molecular packing and, consequently, desired electronic properties.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that a solute will dissolve best in a solvent with similar polarity.[1] The molecular structure of this compound presents a fascinating interplay of polar and non-polar characteristics that dictate its solubility profile.

-

The Carbazole Core and Bromine Substituents: The carbazole moiety is a large, aromatic system. While the nitrogen heteroatom introduces some polarity, the overall carbazole unit is relatively non-polar. The two bromine atoms are electronegative and contribute to the molecule's polarizability, but they do not form strong hydrogen bonds.

-

The Dodecyl Chain: The most significant feature influencing the solubility of this molecule is the long C12H25 alkyl chain. This dodecyl group is highly non-polar and lipophilic. Its presence drastically increases the overall non-polar character of the molecule. It is a common strategy in organic materials science to append long alkyl chains to rigid aromatic cores to enhance their solubility in common organic solvents.[2]

Based on this structural analysis, it is predicted that this compound will exhibit poor solubility in highly polar solvents like water and limited solubility in polar protic solvents such as methanol and ethanol. Conversely, it is expected to be readily soluble in non-polar aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions between the solute and solvent molecules. Its solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) is anticipated to be moderate.

Below is a diagram illustrating the key molecular features of this compound that influence its solubility.

Caption: Key structural features of this compound.

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents at ambient temperature. It is crucial to note that this is a predictive guide, and experimental verification is necessary for precise applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Non-polar Aromatic | Highly Soluble | Favorable π-π stacking and van der Waals interactions. |

| Xylene | Non-polar Aromatic | Highly Soluble | Similar to toluene, with slightly better solubilizing power for large non-polar molecules. |

| Chloroform | Chlorinated | Highly Soluble | Effective at dissolving large organic molecules with some polarizability. |

| Dichloromethane | Chlorinated | Highly Soluble | A versatile solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Can engage in dipole-dipole interactions without hydrogen bonding. |

| Hexane | Non-polar Aliphatic | Soluble | Strong van der Waals interactions with the dodecyl chain. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Intermediate polarity. |

| Acetone | Polar Aprotic | Sparingly Soluble | Higher polarity makes it a less ideal solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble | High polarity and potential for unfavorable interactions. |

| Ethanol | Polar Protic | Insoluble | Strong hydrogen bonding network of the solvent disfavors dissolution of the large non-polar solute. |

| Methanol | Polar Protic | Insoluble | Similar to ethanol, but with even stronger hydrogen bonding. |

| Water | Polar Protic | Insoluble | The highly non-polar nature of the solute prevents dissolution in the highly polar, hydrogen-bonded network of water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram outlines the workflow for the quantitative determination of solubility.

Caption: Step-by-step workflow for solubility measurement.

Detailed Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to ensure complete sedimentation of the undissolved solid.

-

-

Isolation and Filtration of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial to remove any microscopic solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in mg/mL.

-

-

Spectroscopic/Chromatographic Analysis (for higher accuracy):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a UV-Vis spectrophotometer (at the λmax of the compound) or an HPLC system.

-

Calculate the concentration of the saturated solution based on the dilution factor and the calibration curve.

-

Conclusion

While a definitive, publicly available database of the solubility of this compound is lacking, a strong predictive understanding can be achieved through the analysis of its molecular structure. The dominant non-polar character imparted by the long dodecyl chain suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. For applications requiring precise concentration control, the experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its solubility. This foundational knowledge is essential for the rational design of experiments and the successful application of this compound in the field of organic electronics.

References

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Long-Alkyl Chained Carbazole Derivatives. Available at: [Link]

- Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: A Versatile Class of Conducting Polymers. Accounts of Chemical Research, 41(9), 1110-1119.

- Duan, L., Hou, L., Lee, T. W., & Qiu, Y. (2010). Solution processable small molecules for organic light-emitting diodes.

Sources

An In-depth Technical Guide to the Electrochemical Behavior of 2,7-Dibromo-9-dodecylcarbazole

This technical guide provides a comprehensive examination of the electrochemical properties of 2,7-Dibromo-9-dodecylcarbazole, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the redox behavior, electropolymerization, and electronic characteristics of this carbazole derivative.

Introduction: The Significance of Carbazole-Based Materials

Carbazole derivatives have emerged as a critical class of heterocyclic aromatic compounds in materials science.[1] Their inherent electronic and photophysical properties, such as high hole-transporting mobility, excellent thermal stability, and significant fluorescent quantum yields, make them highly desirable for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1] The carbazole nucleus, being electron-rich, serves as the primary redox center, facilitating the formation of stable radical cations.[1]

The functionalization of the carbazole core, particularly at the 2, 7, and 9 positions, allows for the fine-tuning of its properties. The introduction of bromine atoms at the 2 and 7 positions provides reactive sites for subsequent cross-coupling reactions, enabling the synthesis of well-defined conjugated polymers. Furthermore, the attachment of a long alkyl chain, such as a dodecyl group, at the 9-position enhances the solubility of the monomer and the resulting polymer in common organic solvents.[2] This improved processability is a crucial factor for the fabrication of thin-film electronic devices from solution.[2]

This guide will delve into the fundamental electrochemical characteristics of this compound, providing both theoretical insights and practical experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 2,7-dibromocarbazole. The first step involves the synthesis of the 2,7-dibromocarbazole core, which can be achieved through methods like the Cadogan ring-closure reaction of 4,4'-dibromo-2-nitrobiphenyl.[2] The subsequent and crucial step is the N-alkylation of the carbazole nitrogen with a dodecyl chain.

Experimental Protocol: N-Alkylation of 2,7-Dibromocarbazole

This protocol outlines a general procedure for the N-alkylation of 2,7-dibromocarbazole to yield this compound.

Materials:

-

2,7-Dibromocarbazole

-

1-Bromododecane

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,7-dibromocarbazole in the chosen solvent (e.g., DMF).

-

Deprotonation: Add a slight excess of a strong base (e.g., powdered KOH or NaH) to the solution. Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the deprotonation of the carbazole nitrogen.

-

Alkylation: To the resulting solution, add a stoichiometric equivalent or a slight excess of 1-bromododecane.

-

Reaction: Heat the reaction mixture to a temperature of 60-80 °C and stir for several hours (typically 4-24 hours) until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extraction: Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/dichloromethane gradient.

Caption: Synthetic pathway for this compound.

Electrochemical Characterization of the Monomer

The electrochemical behavior of this compound is primarily investigated using cyclic voltammetry (CV). This powerful technique provides critical information about the oxidation and reduction potentials of the molecule, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Cyclic Voltammetry: Probing the Redox Activity

In a typical CV experiment, a solution of the monomer in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two vertices. The resulting current is measured as a function of the applied potential.

The oxidation of 2,7-dibromo-9-alkylcarbazoles is generally a reversible or quasi-reversible process, corresponding to the removal of an electron from the electron-rich carbazole core to form a stable radical cation. In contrast, the reduction process is often irreversible due to the cleavage of the carbon-bromine bonds upon electron injection.

Determination of HOMO and LUMO Energy Levels

The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks in the cyclic voltammogram are used to estimate the HOMO and LUMO energy levels, respectively. These can be calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard with an assumed absolute energy level of -4.8 eV relative to the vacuum level:

-

HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

Experimental Protocol: Cyclic Voltammetry of this compound

Apparatus and Materials:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or THF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Ferrocene (for internal referencing)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) and the supporting electrolyte in the chosen solvent. Add a small amount of ferrocene to the solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it before use.

-

Measurement: Assemble the three-electrode cell and immerse the electrodes in the solution under a blanket of inert gas. Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current flows to a potential sufficiently positive to observe the oxidation peak, and then reverse the scan to a negative potential to observe any reduction peaks.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. If ferrocene is used as an internal standard, record its half-wave potential (E1/2).

Caption: Workflow for cyclic voltammetry analysis.

Electropolymerization and Characterization of Poly(this compound)

One of the key features of this compound is its ability to undergo electropolymerization to form a conductive polymer film on the electrode surface. This process involves the oxidative coupling of the monomer units.

The Electropolymerization Process

During electropolymerization, the potential is typically cycled repeatedly or held at a constant value positive of the monomer's oxidation potential. With each successive scan, the oxidation and reduction peaks in the cyclic voltammogram increase in intensity, indicating the growth of a polymer film on the electrode surface. The polymerization is believed to occur through the coupling of radical cations formed during the oxidation of the carbazole units.

Electrochemical Properties of the Polymer

The resulting polymer, poly(this compound), is electroactive and can be reversibly oxidized and reduced (doped and de-doped). The electrochemical properties of the polymer film can be studied by transferring the polymer-coated electrode to a monomer-free electrolyte solution and performing cyclic voltammetry.

For the analogous poly(N-octyl-2,7-carbazolediyl), the polymer exhibits two distinct oxidation processes. The presence of an electron-withdrawing substituent on the nitrogen atom has been shown to increase the conductivity of poly(2,7-carbazole)s by several orders of magnitude.

Experimental Protocol: Electropolymerization

Procedure:

-

Monomer Solution: Prepare a solution of this compound and a supporting electrolyte in a suitable solvent, as described for the CV experiment.

-

Electropolymerization: Immerse the three electrodes in the solution and apply a potential program to initiate polymerization. This can be done by:

-

Potentiodynamic Method: Cycling the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit slightly above the monomer's oxidation potential.

-

Potentiostatic Method: Holding the potential at a constant value just above the oxidation potential of the monomer.

-

-

Film Growth: Monitor the growth of the polymer film by observing the increase in the redox peak currents in the cyclic voltammogram.

-

Characterization of the Polymer Film: After polymerization, carefully rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer. Then, transfer the electrode to a fresh electrochemical cell containing only the supporting electrolyte and solvent.

-

Polymer CV: Record the cyclic voltammogram of the polymer film to study its redox behavior, stability, and determine its electrochemical band gap.

Caption: Workflow for electropolymerization and polymer film characterization.

Quantitative Data Summary

The following table summarizes the key electrochemical parameters for 2,7-dibromo-9-alkylcarbazoles, with data for the N-octyl derivative serving as a close approximation for the N-dodecyl derivative.

| Parameter | Value (for N-octyl derivative) | Method of Determination |

| First Oxidation Peak Potential (Epa1) | ~1.1 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Second Oxidation Peak Potential (Epa2) | ~1.4 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| HOMO Energy Level | Estimated from Eoxonset | Cyclic Voltammetry |

| LUMO Energy Level | Estimated from Eredonset | Cyclic Voltammetry |

| Electrochemical Band Gap (Eg) | Difference between HOMO and LUMO | Calculation |

| Polymer Conductivity | ~1 x 10-2 S/cm (with electron-withdrawing group) | In-situ Conductivity |

Conclusion

This compound is a versatile monomer that exhibits rich electrochemical behavior. Its ability to be readily functionalized and electropolymerized into a stable and conductive material makes it a highly attractive candidate for applications in organic electronics. The electrochemical properties, particularly the HOMO and LUMO energy levels, can be effectively probed and tailored, offering a pathway to the rational design of novel materials with optimized performance for devices such as OLEDs and OPVs. Further investigations into the spectroelectrochemical properties of poly(this compound) would provide deeper insights into the nature of the charge carriers and the electronic structure of the doped polymer.

References

-

Morin, J.-F., & Leclerc, M. (2002). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Macromolecules, 35(22), 8413–8417. [Link]

-

Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: A new class of blue-light-emitting and semiconducting polymers. Accounts of Chemical Research, 41(9), 1110-1119. [Link]

-

Duan, L., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3896-o3897. [Link]

-

Giguère, E., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability of 2,7-Dibromo-9-dodecylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the thermal stability of 2,7-Dibromo-9-dodecylcarbazole, a molecule of significant interest in the fields of organic electronics and pharmaceutical research. Understanding the thermal properties of this and related carbazole derivatives is paramount for predicting material performance, ensuring morphological stability in devices, and defining safe parameters for manufacturing and formulation.

Introduction: The Significance of Carbazole Derivatives

Carbazole and its derivatives are a cornerstone class of nitrogen-containing heterocyclic aromatic compounds. Their inherent electronic and photophysical properties, coupled with remarkable thermal stability, have established them as essential building blocks in a range of advanced applications. The 2,7-dibrominated carbazole scaffold, in particular, offers a versatile platform for the synthesis of functional materials for organic light-emitting diodes (OLEDs), organic solar cells, and as a structural motif in bioactive compounds. The operational lifetime, processing conditions, and overall reliability of these applications are intrinsically linked to the thermal stability of the constituent materials.

The introduction of a long alkyl chain, such as a dodecyl group, at the 9-position of the carbazole core is a common strategy to enhance solubility in organic solvents, a critical factor for solution-based processing of organic electronic devices. However, this modification, along with the presence of bromine substituents, directly influences the thermal characteristics of the molecule. This guide will delve into these structure-property relationships, providing a detailed examination of the thermal behavior of this compound.

Core Principles of Thermal Stability in Carbazole Derivatives

The thermal stability of a molecule like this compound is governed by the strength of its covalent bonds and the overall molecular architecture. The key thermal events of interest are the melting point (Tm), the glass transition temperature (Tg) for amorphous materials, and the decomposition temperature (Td).

-

Decomposition Temperature (Td): This is the temperature at which the molecule begins to chemically break down. For halogenated aromatic compounds, the initial step in thermal decomposition is often the cleavage of the carbon-halogen bond, in this case, the C-Br bond. The high bond dissociation energy of the C-Br bond on an aromatic ring contributes to the generally high thermal stability of these compounds. The subsequent decomposition pathway can be complex, involving the release of hydrogen bromide (HBr) and the fragmentation of the carbazole core.

-

Melting Point (Tm) and Glass Transition Temperature (Tg): The long, flexible dodecyl chain significantly impacts the intermolecular forces and packing efficiency in the solid state. Compared to the unsubstituted 2,7-dibromocarbazole, which has a melting point in the range of 225-230 °C, the dodecyl group disrupts the crystalline packing, leading to a lower melting point.[1] If the compound forms an amorphous solid upon cooling from the melt, a glass transition temperature will be observed. The Tg is a critical parameter for thin-film devices, as it relates to the morphological stability of the material at elevated operating temperatures. Carbazole derivatives are known to form stable glasses, with Tg values often influenced by the nature of the substituents.[2]

Quantitative Thermal Analysis Data

While specific thermal analysis data for this compound is not abundantly available in the public domain, data from closely related N-alkylated carbazoles provide valuable insights. A study on a series of N-alkylated carbazoles with varying alkyl chain lengths (ethyl, hexyl, dodecyl, and octadecyl) demonstrated their high thermal stability.[2]

| Property | Observation |

| Decomposition Temperature (Td) | Thermogravimetric analysis (TGA) indicated that these materials exhibit five percent weight loss at temperatures exceeding 370 °C, signifying excellent thermal stability suitable for the processing conditions of organic electronics.[2] |

| Glass Transition Temperature (Tg) | Differential scanning calorimetry (DSC) revealed that these compounds form stable glasses with glass transition temperatures ranging from 83 to 126 °C.[2] The variation within this range is dependent on the length of the N-alkyl chain. |

It is important to note that the presence of the two bromine atoms on the carbazole core is expected to further enhance the thermal stability due to the strong C-Br bonds, while potentially influencing the glass transition temperature.

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature (Td) of this compound and assess its stability over a defined temperature range.

Methodology:

-

Sample Preparation: Ensure the compound is thoroughly dried, typically in a vacuum oven, to remove any residual solvents or moisture that could interfere with the measurement.

-

Instrumentation: Utilize a calibrated thermogravimetric analyzer.

-

Crucible: Place 3-10 mg of the powdered sample into an inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600-800 °C.

-

-

Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify the melting point (Tm) and/or glass transition temperature (Tg) of this compound.

Methodology:

-

Sample Preparation: Weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan.

-

Instrumentation: Use a calibrated differential scanning calorimeter with an empty sealed aluminum pan as a reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min. This scan will reveal the melting point of the crystalline material.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a low temperature (e.g., -50 °C). This rapid cooling may induce the formation of an amorphous glass.

-

Second Heating Scan: Heat the sample again at 10 °C/min to the final temperature. The glass transition (Tg) is determined from the midpoint of the step-change in the heat flow curve during this scan.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point (Tm) is taken as the peak temperature of the endothermic event on the first heating scan. The glass transition temperature (Tg) is observed as a baseline shift in the second heating scan.

Visualizing Experimental Workflows

TGA Experimental Workflow

Caption: General workflow for Thermogravimetric Analysis (TGA).

DSC Experimental Workflow

Caption: General workflow for Differential Scanning Calorimetry (DSC).

Structure-Property Relationships and Mechanistic Insights

The thermal stability of this compound is a direct consequence of its molecular structure:

-

The Carbazole Core: The rigid, aromatic carbazole nucleus is inherently stable due to the delocalization of π-electrons across the fused ring system. This aromaticity contributes significantly to the high decomposition temperatures observed in carbazole derivatives.

-

Bromine Substituents: The two bromine atoms at the 2 and 7 positions further enhance the thermal stability. The carbon-bromine bond in an aromatic system is strong, requiring significant thermal energy to cleave. The presence of these heavy atoms can also influence intermolecular interactions in the solid state.

-

N-Dodecyl Chain: The long alkyl chain at the 9-position has a plasticizing effect. It increases the free volume between molecules, which disrupts the efficient π-π stacking that is characteristic of the planar carbazole core. This leads to a lower melting point compared to the unsubstituted 2,7-dibromocarbazole. The flexibility of the dodecyl chain also contributes to the amorphous nature of the material and the observation of a glass transition. The length of the alkyl chain is a key parameter for tuning the glass transition temperature; longer chains can lead to more complex thermal behavior, including the possibility of side-chain crystallization.

The thermal decomposition of brominated organic compounds like this compound is expected to proceed via a free-radical mechanism. At elevated temperatures, the weakest bond, typically the C-Br bond, will undergo homolytic cleavage to generate a carbazole radical and a bromine radical. These reactive species can then initiate a chain reaction, leading to further fragmentation of the molecule and the formation of various volatile byproducts.

Conclusion